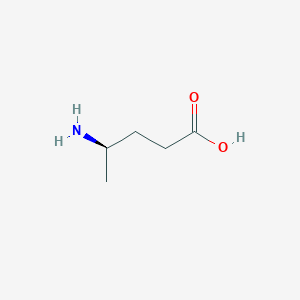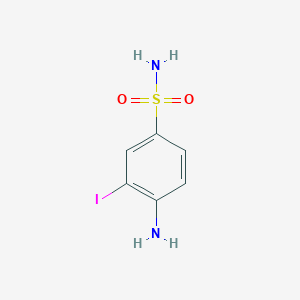
2,7-Dinitroanthraquinone
Vue d'ensemble
Description
2,7-Dinitroanthraquinone est un composé organique appartenant à la famille des anthraquinones. Il se caractérise par la présence de deux groupes nitro aux positions 2 et 7 sur le squelette de l’anthraquinone. Ce composé est connu pour sa couleur jaune vibrante et est utilisé dans diverses applications chimiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 2,7-Dinitroanthraquinone implique généralement la nitration de l’anthraquinone. Le processus commence par la dissolution de l’anthraquinone dans un solvant approprié, tel que l’acide acétique glacial. L’acide nitrique concentré est ensuite ajouté lentement à la solution tout en maintenant une température contrôlée pour éviter des taux de réaction excessifs. Le mélange réactionnel est agité jusqu’à ce que la nitration soit complète, ce qui conduit à la formation de this compound .
Méthodes de production industrielle : En milieu industriel, la production de this compound suit un processus de nitration similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. La nitration est généralement effectuée dans de grands réacteurs avec des systèmes d’agitation et de contrôle de la température efficaces pour gérer la nature exothermique de la réaction .
Analyse Des Réactions Chimiques
Types de réactions : 2,7-Dinitroanthraquinone subit diverses réactions chimiques, notamment :
Réduction : Les groupes nitro peuvent être réduits en groupes amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Les groupes nitro peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation : Le noyau anthraquinone peut subir des réactions d’oxydation, conduisant à la formation de dérivés quinoniques.
Réactifs et conditions communs :
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Oxydation : Agents oxydants forts comme le permanganate de potassium.
Principaux produits :
Réduction : 2,7-Diaminoanthraquinone.
Substitution : Divers dérivés anthraquinoniques substitués.
Oxydation : Dérivés quinoniques.
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et colorants.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels .
Applications De Recherche Scientifique
2,7-Dinitroantraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
Le mécanisme d’action de 2,7-Dinitroanthraquinone implique son interaction avec les composants cellulaires. Les groupes nitro peuvent subir une réduction pour former des intermédiaires réactifs qui interagissent avec les protéines et l’ADN cellulaires. Cette interaction peut conduire à l’inhibition des processus cellulaires, ce qui en fait un candidat potentiel pour les thérapies antimicrobiennes et anticancéreuses .
Composés similaires :
- 1,5-Dinitroanthraquinone
- 1,8-Dinitroanthraquinone
- 2,6-Dinitroanthraquinone
Comparaison : this compound est unique en raison du positionnement spécifique des groupes nitro, qui influence sa réactivité chimique et son activité biologique. Comparé aux autres dinitroanthraquinones, le this compound présente des propriétés distinctes qui le rendent approprié pour des applications spécifiques dans la recherche et l’industrie .
Comparaison Avec Des Composés Similaires
- 1,5-Dinitroanthraquinone
- 1,8-Dinitroanthraquinone
- 2,6-Dinitroanthraquinone
Comparison: 2,7-Dinitroantraquinone is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitroanthraquinones, 2,7-Dinitroantraquinone exhibits distinct properties that make it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
2,7-dinitroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLONXIGNOXKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209233 | |
| Record name | 2,7-Dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-28-7 | |
| Record name | 2,7-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dinitroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)










